molecular formula C11H7F3N2O2 B021143 N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide CAS No. 87310-69-8

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide

Cat. No. B021143
CAS RN: 87310-69-8
M. Wt: 256.18 g/mol
InChI Key: KSMBAOCZDHBYCQ-UHFFFAOYSA-N
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Description

“N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide” is a chemical compound with the molecular formula C12H9F3N2O . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular weight of “N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide” is 254.21 . The InChI Key is HHWDZLSGDDXUSM-UHFFFAOYSA-N . The SMILES representation is CC(=C)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F .


Physical And Chemical Properties Analysis

“N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide” is a solid at 20 degrees Celsius . . The melting point ranges from 141.0 to 145.0 degrees Celsius .

Scientific Research Applications

  • Organic Synthesis : It is used for the efficient stereoselective synthesis of functionalized cyclopropanes (Tanaka, Minami, & Kaji, 1987).

  • Immunomodulating Activity : N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, a related compound, enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice (Doria et al., 1991).

  • Pharmaceutical and Agricultural Applications : N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl)phenyl)cyclopropane carboxamide demonstrates good biological and therapeutic activities, making it useful in these sectors (Akbari, 2018).

  • Synthesis of Aromatic Nitriles : N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) is an environmentally benign cyanating reagent used in the synthesis of various substituted acrylonitriles and chlorpheniramine-based antagonists (Chaitanya & Anbarasan, 2015).

  • Synthesis of Benzonitriles : NCTS is also used for synthesizing benzonitriles from (hetero)aryl bromides (Anbarasan, Neumann, & Beller, 2011).

  • Cyanation of Indoles and Pyrroles : NCTS is a less toxic cyanating agent used for synthesizing 3-cyanoindoles and 2-cyanopyrroles (Yang, Zhang, & Wang, 2011).

  • Prodrug for Anti-Arthritic Agent : 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is a prodrug for an antiarthritic agent related to this compound (Patterson, Cheung, & Ernest, 1992).

  • Synthesis of Thiophenes and Oxadiazoles : It can be efficiently synthesized into various poly-substituted thiophenes and 1,3,4-oxadiazoles (Ali, Hosni, Elngar, & Amr, 2014).

  • Palladium-Catalyzed Cyanation : NCTS is used in palladium-catalyzed cyanation of arenediazonium tetrafluoroborates and aryl halides (Li, Xu, Ding, & Lee, 2016).

  • Anthelmintic Agents : Alpha-cyano-beta-hydroxy-N-(trifluoromethyl)phenyl-1 has shown good activity against nematodes in sheep trials (Sjogren et al., 1991).

Safety And Hazards

“N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Prolonged or repeated exposure may cause damage to organs . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c1-6(17)10(18)16-8-3-2-7(5-15)9(4-8)11(12,13)14/h2-4H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMBAOCZDHBYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432561
Record name N-[4-CYANO-3-(TRIFLUOROMETHYL)PHENYL]-2-OXOPROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide

CAS RN

87310-69-8
Record name N-[4-CYANO-3-(TRIFLUOROMETHYL)PHENYL]-2-OXOPROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyruvic acid (3.0 mL; 43 mmol) and thionyl chloride (3.1 mL; 43 mmol) were added simultaneously via syringes to a stirring solution of 4-cyano-3-trifluoromethyl-aniline (1.00 g; 5.38 mmol) in 20 mL of dry DMA at room temperature. After 10 minutes, the reaction mixture was diluted with ether and extracted 3 times with saturated NaHCO3 and 4 times with cold saturated brine. The organic layer was dried with MgSO4 and concentrated by rotary evaporation. The product was purified by silica gel chromatography (ethyl acetate/hexanes [1/1]). Yield 1.11 g (81%); mp 147-148° C.; MS (FAB+) 257 (M+1); 1H NMR δ 9.12 (s, 1H), 8.15 (s, 1H), 8.01 (d, J=8.5), 7.84 (d, J=8.5, 1H), 2.59 (s, 3H); 13C NMR δ 195.66, 157.71, 140.29, 135.90, 134.2, 122.01, 121.85, 117.44, 115.12, 105.55, 23.92; 19F NMR δ −62.76. IR: 3330, 3112, 3065, 1719, 1540. UV: λmax 214, 248, 288. Anal. Calculated for C11H7F3N2O2: C, 51.57; H, 2.75; N, 10.94. Found: C, 51.69; H, 2.81; N, 10.86.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide
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N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide
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N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide
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N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide

Citations

For This Compound
1
Citations
KD James, NN Ekwuribe - Synthesis, 2002 - thieme-connect.com
A short, efficient synthesis of the non-steroidal antiandrogen (R, S)-bicalutamide is presented. This new route generates bicalutamide in only two steps with an overall yield of 73%. The …
Number of citations: 22 www.thieme-connect.com

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